Ethyl chloroacetate

Description

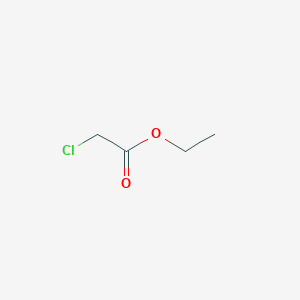

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUUMBGHMNQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2, Array | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026715 | |

| Record name | Ethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23 | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.23-4.46, Relative vapor density (air = 1): 4.2 | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450 | |

| Record name | Ethyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white mobile liq, Liquid | |

CAS No. |

105-39-5 | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H07TEH4TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 °F (USCG, 1999), -26 °C | |

| Record name | ETHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

ethyl chloroacetate chemical properties and spectral data

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and spectral data for ethyl chloroacetate (B1199739) (CAS No. 105-39-5), a key building block in organic synthesis. The information is presented to support research and development activities, particularly in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Ethyl chloroacetate is a colorless liquid with a characteristic pungent, fruity odor. It is widely used as a solvent and an intermediate in the synthesis of various organic compounds. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | |

| Molecular Weight | 122.55 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Pungent, fruity | |

| Density | 1.145 g/mL at 25 °C | |

| Boiling Point | 143 °C | |

| Melting Point | -26 °C | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.421 | |

| Solubility | Insoluble in water; miscible with alcohol and ether. |

Spectral Data

The following sections provide key spectral data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.06 | Singlet | 2H | Cl-CH₂ -C=O |

| ~1.31 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C =O (Ester carbonyl) |

| ~62 | -O-CH₂ -CH₃ |

| ~41 | Cl-CH₂ -C=O |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~1740 - 1750 | C=O Stretch | Ester Carbonyl | |

| ~2880 - 3080 | C-H Stretch | Aliphatic C-H | |

| ~1250 - 1230 | C-O Stretch | Ester C-O | |

| ~580 - 780 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

| m/z | Ion | Notes | Reference(s) |

| 122/124 | [M]⁺ | Molecular ion peak, showing the 3:1 isotopic pattern of chlorine. | |

| 77/79 | [ClCH₂CO]⁺ | Loss of the ethoxy group (•OCH₂CH₃). | |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage. | |

| 29 | [CH₂CH₃]⁺ | Ethyl cation from cleavage of the ester bond. |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

A drop of neat (undiluted) liquid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-1 or similar).

-

The separated analyte is introduced into the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Relationships of this compound Analysis

The following diagram illustrates the relationship between the compound, its properties, and the analytical techniques used for its characterization.

Caption: Analysis workflow for this compound characterization.

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Ethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739) (C₄H₇ClO₂) is a vital bifunctional molecule widely employed as a reactive intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. Its structure incorporates both an ester and an alkyl halide, allowing for a diverse range of subsequent chemical transformations. This guide provides a detailed examination of the two primary synthetic routes to ethyl chloroacetate: the Fischer esterification of chloroacetic acid and the reaction of chloroacetyl chloride with ethanol (B145695). This document outlines the core reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to inform laboratory and process development decisions.

Method 1: Fischer Esterification of Chloroacetic Acid and Ethanol

The most common and economically viable method for both laboratory and industrial-scale production of this compound is the Fischer esterification of chloroacetic acid with ethanol.[1] This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires conditions that favor the formation of the ester product by removing water as it is formed.[2][3]

The overall reaction is as follows:

ClCH₂COOH + CH₃CH₂OH ⇌ ClCH₂COOCH₂CH₃ + H₂O

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

Quantitative Data for Fischer Esterification

The yield of this compound via Fischer esterification is highly dependent on reaction conditions. The use of a water-removing technique, such as a Dean-Stark apparatus with an azeotropic solvent (e.g., benzene (B151609) or toluene), or a drying agent like molecular sieves, can significantly increase the yield by shifting the equilibrium towards the products.[2][3]

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 1:1.7 (molar) | 100 | 5-6 | Not specified | [1] |

| H₂SO₄ | 1:2.3 (mass) | Reflux | 4 | 57 | [3] |

| H₂SO₄ | - | Reflux (with benzene) | - | 85 | [2] |

| Unspecified (with molecular sieves) | 1:1.3 (molar approx.) | 105 | 3 | 97.4 | [2] |

Experimental Protocol: Fischer Esterification with Dean-Stark Trap

This protocol describes a common laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water.

Materials:

-

Chloroacetic acid (1.0 mol, 94.5 g)

-

Ethanol (96%) (2.5 mol, 150 mL)

-

Toluene (or Benzene) (100 mL)

-

Concentrated Sulfuric Acid (2-3 mL)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride (or Magnesium Sulfate)

-

Deionized Water

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, the Dean-Stark apparatus, and a reflux condenser.

-

Reagent Addition: To the round-bottom flask, add chloroacetic acid, ethanol, and toluene.[3]

-

Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap.[3]

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it twice with saturated sodium bicarbonate solution to neutralize the remaining acid.[2][3] Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

-

Washing: Wash the organic layer with deionized water until the aqueous layer is neutral to pH paper.[2]

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.[2][3]

-

Purification: Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction that boils at 143-146 °C.[2]

Method 2: From Chloroacetyl Chloride and Ethanol

An alternative, highly efficient method for synthesizing this compound involves the reaction of chloroacetyl chloride with ethanol. This method is an example of nucleophilic acyl substitution at an acid chloride. The reaction is typically rapid and exothermic, often proceeding to completion at or below room temperature. It does not require an acid catalyst and produces hydrogen chloride as a byproduct, which may be neutralized by the addition of a weak base like pyridine (B92270) or triethylamine.

The overall reaction is:

ClCH₂COCl + CH₃CH₂OH → ClCH₂COOCH₂CH₃ + HCl

Reaction Mechanism

The reaction of an acyl chloride with an alcohol is a classic nucleophilic addition-elimination mechanism. The carbon atom of the acyl chloride is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms.

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the oxygen of the ethanol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion is eliminated as a good leaving group. A base (which can be another molecule of ethanol or an added scavenger like pyridine) then deprotonates the oxonium ion to yield the final ester product and the protonated base (e.g., HCl).

Quantitative Data for Acyl Chloride Method

This method generally provides high yields due to the high reactivity of the acyl chloride and the irreversible nature of the reaction (especially when a base is used to remove HCl).

| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Pyridine (optional) | None or inert (e.g., CH₂Cl₂) | 0 to Room Temp. | < 1 hour | > 95 (Typical) |

| Triethylamine | Acetone | Room Temp. | Overnight | High (unspecified) |

Experimental Protocol: From Chloroacetyl Chloride

This protocol describes a general laboratory procedure for the synthesis of this compound from chloroacetyl chloride. This reaction is exothermic and produces corrosive HCl gas; it must be performed in a well-ventilated fume hood.

Materials:

-

Chloroacetyl chloride (0.5 mol, 56.5 g, 39.8 mL)

-

Anhydrous Ethanol (0.6 mol, 35 mL)

-

Pyridine (optional, 0.5 mol, 40 mL) or Triethylamine

-

Anhydrous Diethyl Ether (or Dichloromethane)

-

Dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Gas trap (for HCl)

Procedure:

-

Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser attached to a gas trap.

-

Reagent Addition: Place anhydrous ethanol (and an inert solvent like diethyl ether if desired) in the flask and cool it in an ice bath.

-

Slow Addition: Add chloroacetyl chloride to the dropping funnel. Add the chloroacetyl chloride dropwise to the cold, stirring ethanol solution at a rate that maintains the temperature below 10 °C. If using a base like pyridine, it can be co-dissolved with the ethanol.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for another hour.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water, then with dilute HCl (to remove any pyridine), followed by a wash with saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation if necessary.

Comparative Analysis and Conclusion

| Feature | Fischer Esterification | Acyl Chloride Method |

| Reagents | Chloroacetic acid, Ethanol | Chloroacetyl chloride, Ethanol |

| Catalyst | Strong Acid (e.g., H₂SO₄) | None required (Base optional) |

| Reaction Rate | Slow (hours) | Fast (minutes to hours) |

| Equilibrium | Reversible; requires water removal | Essentially irreversible |

| Typical Yield | Moderate to High (57-97%) | Very High (>95%) |

| Byproducts | Water | Hydrogen Chloride (HCl) |

| Safety | Strong acid catalyst is corrosive. | Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. HCl gas is produced. |

| Cost | Generally lower cost reagents. | Chloroacetyl chloride is more expensive and hazardous. |

References

An In-depth Technical Guide to CAS Number 105-39-5: Ethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739), identified by the CAS number 105-39-5, is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and its role in the synthesis of notable drug molecules.

Chemical and Physical Properties

Ethyl chloroacetate is a colorless liquid with a pungent, fruity odor.[1] It is insoluble in water but miscible with many organic solvents such as alcohol and ether.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | [3][4] |

| Molecular Weight | 122.55 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Pungent, fruity | [1][2] |

| Density | 1.145 g/mL at 25 °C | [4] |

| Boiling Point | 143 °C | [4] |

| Melting Point | -26 °C | [4] |

| Flash Point | 53 °C | [3] |

| Solubility | Insoluble in water; miscible with alcohol and ether | [2] |

| Vapor Pressure | 4.87 mmHg at 25 °C | [2] |

| Refractive Index | 1.421 at 20 °C | [3] |

Synthesis of this compound

This compound is primarily synthesized through the Fischer esterification of chloroacetic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.[5][6] The reaction is typically carried out under reflux, and the water produced is removed to drive the equilibrium towards the product.[5]

Experimental Protocol: Fischer Esterification

A common laboratory-scale synthesis involves the following steps:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 75 g of monochloroacetic acid, 45 g of 95% ethanol, and 10 g of concentrated sulfuric acid.[7]

-

Heat the mixture gently to 100 °C and maintain reflux for 5-6 hours.[7]

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Separate the organic layer containing this compound.

-

Wash the organic layer several times with water to remove any remaining acid and ethanol.

-

Dry the this compound layer with a suitable drying agent, such as anhydrous calcium chloride.[5]

-

Purify the product by fractional distillation, collecting the fraction that boils between 144-146 °C.[5] This process typically yields a product with ≥99.0% purity and a yield of around 85%.[5]

An alternative method utilizes a Dean-Stark apparatus to continuously remove water, which can improve the reaction yield.[8] In this setup, toluene (B28343) is often used as the azeotropic solvent.[8]

Significance in Organic Synthesis and Drug Development

This compound serves as a crucial building block for a wide range of organic molecules due to the reactivity of the carbon-chlorine bond and the ester functionality. It is a key reactant in several named reactions and is used in the synthesis of various heterocyclic compounds and pharmaceutical agents.[9]

Named Reactions Involving this compound

-

Darzens Condensation: This reaction involves the base-catalyzed condensation of an α-haloester, such as this compound, with a ketone or aldehyde to form an α,β-epoxy ester (glycidic ester).[2][10] This is a valuable method for carbon-carbon bond formation and the synthesis of epoxides.

-

Experimental Workflow: Darzens Condensation

Darzens Condensation Workflow

-

-

Knoevenagel Condensation: this compound and its derivatives can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated esters.[11][12] This reaction is fundamental for creating carbon-carbon double bonds.

-

Hantzsch Thiazole (B1198619) Synthesis: This method is used to synthesize thiazole derivatives by reacting an α-halocarbonyl compound, like this compound, with a thioamide.[5][13] Thiazoles are important heterocyclic cores in many pharmaceutical compounds.

Synthesis of Heterocyclic Compounds

This compound is a versatile reagent for constructing various heterocyclic rings that are prevalent in drug molecules.

-

Rhodanine Derivatives: Rhodanine and its derivatives, which exhibit a range of biological activities, can be synthesized using this compound, carbon disulfide, and a primary amine.[14][15]

-

Pseudothiohydantoins: The reaction of this compound with thiourea (B124793) in ethanol under reflux yields pseudothiohydantoin, a heterocyclic compound with potential biological applications.[16]

-

Experimental Protocol: Synthesis of Pseudothiohydantoin

-

Dissolve 76 g (1 mole) of thiourea in 500 ml of 95% ethanol in a 1-L flask equipped with a reflux condenser by refluxing for 10–15 minutes.[16]

-

Slowly add 125 g (1.02 moles) of this compound through the condenser over 15–20 minutes while maintaining a gentle reflux.[16]

-

Continue refluxing the mixture for an additional 3 hours.[16]

-

Allow the mixture to cool to room temperature, which will cause the product to precipitate.

-

Filter the solid product by suction and wash it with ethanol. The crude product is the hydrochloride salt.[16]

-

Dissolve the crude hydrochloride in hot water and add a boiling solution of sodium acetate (B1210297) trihydrate to precipitate the free pseudothiohydantoin.[16]

-

Cool the solution to induce crystallization, then filter and dry the product. The yield is typically in the range of 79–82%.[16]

-

-

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material or intermediate in the synthesis of several important drugs.

-

Ibuprofen (B1674241): In the original Boots synthesis of ibuprofen, this compound is used in a Darzens reaction with 4'-isobutylacetophenone (B122872) to form an α,β-epoxy ester.[2][10] This intermediate is then converted through several steps to the final ibuprofen molecule.[10]

-

Synthetic Pathway: Ibuprofen (Boots Process)

Ibuprofen Synthesis via Boots Process

-

-

5-Fluorouracil (B62378) Precursors: While not directly reacting with this compound, the synthesis of the anticancer drug 5-fluorouracil often involves intermediates derived from α-haloesters. For instance, a common route involves the condensation of ethyl fluoroacetate (B1212596) (a fluorinated analog of this compound) with ethyl formate.[17]

-

Cefazolin: Although some sources mention this compound in the context of Cefazolin synthesis, detailed and reliable protocols directly employing this reagent are not prominently available in the reviewed literature. The synthesis of Cefazolin typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain, which may be prepared from precursors that could potentially involve chloroacetate chemistry.[18]

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways has not been extensively documented. Its biological effects are primarily associated with its reactivity as an alkylating agent, which can lead to toxicity through non-specific reactions with biological macromolecules.

However, derivatives of this compound, particularly those incorporating heterocyclic scaffolds, have been investigated for a range of biological activities. For instance, rhodanine-3-acetamide derivatives have been studied as inhibitors of aldose and aldehyde reductases, enzymes implicated in diabetic complications.[19] The inhibitory activity of these compounds on specific enzymes suggests an interaction with biological pathways, although they are not direct modulators of signaling cascades in the traditional sense.

The utility of this compound and related compounds in drug discovery often lies in their role as chemical probes. α-Haloesters can be used to covalently modify active sites of enzymes or other proteins, helping to elucidate their function and identify potential drug targets.

Safety and Handling

This compound is a toxic and flammable liquid.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin and is a lachrymator, causing severe eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 105-39-5) is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of functionalized molecules and complex heterocyclic systems. Its significance in drug development is underscored by its role in the synthesis of established pharmaceuticals and its utility in the construction of novel bioactive compounds. A thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of the biological activities of its derivatives may yet reveal more direct roles in modulating biological pathways, opening new avenues for drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. bepls.com [bepls.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 8. youtube.com [youtube.com]

- 9. This compound: Complete Guide - HighMountain Chem [highmountainco.com]

- 10. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 11. pdf.blucher.com.br [pdf.blucher.com.br]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 18. pu.edu.pk [pu.edu.pk]

- 19. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of Ethyl Chloroacetate

This technical guide provides a comprehensive overview of the core physical properties of ethyl chloroacetate (B1199739), specifically its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize ethyl chloroacetate as a solvent or an intermediate in organic synthesis.

Core Physical Properties

This compound is an organic compound with the chemical formula ClCH₂CO₂CH₂CH₃. At standard temperature and pressure, it exists as a liquid with a pungent odor.[1] Understanding its physical properties, such as boiling and melting points, is critical for its safe handling, application in chemical reactions, and purification processes.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Physical Property | Value | Conditions |

| Melting Point | -26 °C (-15 °F; 247 K) | Standard Pressure[1][2][3][4][5][6] |

| -27 °C | Not Specified | |

| Boiling Point | 143 °C (289 °F; 416 K) | Standard Pressure[2][4][5][6][7] |

| 144.30 °C | at 760.00 mm Hg[3] | |

| 144-146 °C | Not Specified[1] |

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory procedures for the characterization and purity assessment of chemical compounds.

Melting Point Determination Protocol (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. The capillary method is a common and reliable technique for this determination.[8]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. The solid sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform packing.[8]

-

Capillary Tube Packing: A small amount of the powdered solid is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end. The sample height should be approximately 1-2 mm.[9][10]

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.[10]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[10]

-

The heating rate is then reduced to a slow rate, typically 1-2 °C per minute, to allow for thermal equilibrium.[11]

-

-

Data Recording: The melting range is recorded. This is the range between the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied.[9][12] For a pure compound, this range is typically narrow.

Boiling Point Determination Protocol (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] The Thiele tube method is a micro-scale technique suitable for determining the boiling point with a small amount of sample.[14]

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Sample Preparation: A few milliliters of liquid this compound are placed into a small test tube.[15]

-

Assembly: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[13]

-

Heating: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heat-transfer fluid. The apparatus is heated gently at the side arm of the Thiele tube.[13][14]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid has reached its boiling point.[13][14]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13][14]

Visualizations

Logical Relationship of Physical States

The following diagram illustrates the relationship between the physical states of this compound as a function of temperature under standard atmospheric pressure.

Caption: State transitions of this compound at standard pressure.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 105-39-5 [thegoodscentscompany.com]

- 4. aquilaorganics.com [aquilaorganics.com]

- 5. 氯乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 105-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pennwest.edu [pennwest.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Ethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl chloroacetate (B1199739). The information contained herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This guide details the characteristic chemical shifts, splitting patterns, and coupling constants observed in the ¹H NMR spectrum of ethyl chloroacetate, supported by tabulated data and a visual representation of the underlying molecular structure and proton environments.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The spectral parameters are significantly influenced by the electronegativity of the neighboring oxygen and chlorine atoms, leading to a predictable and interpretable spectrum.

The following table summarizes the quantitative ¹H NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent.

| Proton Assignment | Chemical Shift (δ) in ppm | Integration (Number of Protons) | Multiplicity (Splitting Pattern) | Coupling Constant (J) in Hz |

| -CH₂- (Ethyl group, adjacent to oxygen) | ~4.25 | 2H | Quartet (q) | ~7.1 |

| -CH₂- (Chloromethyl group) | ~4.06 | 2H | Singlet (s) | N/A |

| -CH₃ (Ethyl group) | ~1.31 | 3H | Triplet (t) | ~7.1 |

Note: Chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays three distinct proton signals:

-

A triplet at approximately 1.31 ppm: This signal corresponds to the three protons of the methyl (-CH₃) group of the ethyl moiety. It is split into a triplet by the two adjacent protons of the methylene (B1212753) (-CH₂-) group, following the n+1 rule (2+1=3).[1]

-

A quartet at around 4.25 ppm: This signal is attributed to the two protons of the methylene (-CH₂-) group of the ethyl moiety, which is attached to the ester oxygen. The signal is split into a quartet by the three neighboring protons of the methyl (-CH₃) group (3+1=4).[1]

-

A singlet at approximately 4.06 ppm: This sharp, unsplit signal corresponds to the two protons of the chloromethyl (-CH₂Cl) group. These protons have no adjacent non-equivalent protons, and therefore, the signal appears as a singlet.[1]

The downfield chemical shift of the methylene protons of the ethyl group (~4.25 ppm) is due to the deshielding effect of the adjacent electronegative oxygen atom. Similarly, the protons of the chloromethyl group are also shifted downfield (~4.06 ppm) due to the influence of the electronegative chlorine atom.

Experimental Protocol

The following provides a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[1]

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include:

-

Pulse angle (typically 90°)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 scans are sufficient for a sample of this concentration)

-

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons for each peak.

-

The splitting patterns and coupling constants are analyzed.

Visualization of Proton Environments in this compound

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Caption: Molecular structure and proton environments of this compound.

References

A Comprehensive Technical Guide to the Solubility of Ethyl Chloroacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ethyl chloroacetate (B1199739) in a variety of common organic solvents. Understanding the solubility characteristics of this versatile reagent is paramount for its effective use in organic synthesis, pharmaceutical development, and other chemical applications. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Introduction to Ethyl Chloroacetate

This compound (ClCH₂COOCH₂CH₃) is a colorless liquid with a characteristic pungent, fruity odor. It serves as a crucial building block in the synthesis of numerous organic compounds, including pharmaceuticals, herbicides, and insecticides. Its utility as a solvent and a reactant is significantly influenced by its solubility in different media. This guide aims to provide a centralized resource on this critical physical property.

Solubility of this compound

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a useful initial guide, suggesting that polar solutes will dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its ester functional group and a chlorinated alkyl chain, exhibits a degree of polarity that influences its interaction with various organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and several common organic solvents. It is important to note that for many organic solvents, this compound is described as "miscible," which indicates that it is soluble in all proportions.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 12.3 g/L[1][2] | 20 |

| 20 g/L[3][4][5] | 20 | ||

| 1.23 g/100mL[6][7] | 20 | ||

| Methanol | Alcohol (Protic) | 212.21 g/L[7] | 25 |

| Ethanol | Alcohol (Protic) | 125.07 g/L[7] | 25 |

| Isopropanol | Alcohol (Protic) | 88.26 g/L[7] | 25 |

| Diethyl Ether | Ether (Aprotic) | Miscible[6][8] | Not Specified |

| Acetone | Ketone (Aprotic) | Miscible[1][6] | Not Specified |

| Benzene | Aromatic Hydrocarbon | Soluble[1][7] | Not Specified |

| Toluene (B28343) | Aromatic Hydrocarbon | Miscible (Expected) | Not Specified |

| Dichloromethane | Halogenated Hydrocarbon | Miscible (Expected) | Not Specified |

Qualitative Solubility Information

For several other common organic solvents, the solubility of this compound is qualitatively described as high. It is generally considered to be miscible with most common esters, ketones, and aromatic hydrocarbons due to the similarity in their polarities and intermolecular forces.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.

The Shake-Flask Method

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined analytically.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that the solution becomes saturated.

-

Equilibration: The container is placed in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the container is allowed to stand undisturbed at the constant temperature to allow any undissolved this compound to settle. To ensure complete separation of the saturated solution from the excess solute, the mixture is then centrifuged at a high speed.

-

Sample Collection: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. Care must be taken not to disturb the sediment.

-

Dilution: The collected aliquot is accurately diluted with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Analytical Methods for Concentration Determination

The accurate determination of the this compound concentration in the saturated solution is critical for obtaining reliable solubility data.

-

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like this compound. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) can be used. A flame ionization detector (FID) is commonly employed for quantification. A calibration curve is generated by running standards of known this compound concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a UV detector, as the ester carbonyl group exhibits UV absorbance. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is typically used. Similar to GC, a calibration curve is required for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in common organic solvents, presenting both quantitative and qualitative data. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine solubility in their own laboratories. The provided workflow diagram visually summarizes the key steps in this process. A comprehensive understanding of solubility is essential for the successful application of this compound in research, development, and industrial processes. Further research to quantify the solubility in a broader range of solvents at various temperatures would be a valuable addition to the existing literature.

References

- 1. This compound | 105-39-5 [chemicalbook.com]

- 2. This compound | 105-39-5 [amp.chemicalbook.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. This compound [chembk.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. This compound [drugfuture.com]

The Pivotal Role of Ethyl Chloroacetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739), a seemingly simple α-halo ester, stands as a cornerstone reagent in the edifice of modern organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and a readily transformable ester group, renders it an exceptionally versatile building block. This technical guide provides an in-depth exploration of the core applications of ethyl chloroacetate, detailing key reactions, experimental protocols, and quantitative data to empower researchers in leveraging its full synthetic potential.

Core Reactions and Synthetic Utility

This compound participates in a wide array of chemical transformations, making it indispensable for the construction of complex molecular architectures. Its utility is most prominently featured in alkylation reactions, the formation of epoxides, and the synthesis of diverse heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals.[1]

Alkylation of Nucleophiles

The primary reactivity of this compound lies in its susceptibility to SN2 reactions, where the chlorine atom is displaced by a wide range of nucleophiles. This fundamental reaction allows for the introduction of an ethoxycarbonylmethyl group (-CH₂COOEt) onto various substrates.

Common nucleophiles include:

-

O-Nucleophiles: Phenoxides, alkoxides

-

N-Nucleophiles: Amines (primary and secondary), imides, and heterocyclic nitrogen atoms

-

S-Nucleophiles: Thiolates, thioureas

-

C-Nucleophiles: Enolates

A variety of bases and solvent systems can be employed to facilitate these alkylations, with common choices including sodium or potassium carbonate in acetone (B3395972) or DMF, or stronger bases like sodium hydride in THF for less reactive nucleophiles.[2][3] The addition of a catalyst such as potassium iodide can enhance the rate of the SN2 reaction.[2]

The Darzens Glycidic Ester Condensation

The Darzens condensation is a classic and powerful method for the synthesis of α,β-epoxy esters (glycidic esters), which are valuable intermediates for the synthesis of aldehydes, ketones, and other complex molecules.[4][5] The reaction involves the base-catalyzed condensation of a carbonyl compound with an α-halo ester, such as this compound.[5]

The reaction proceeds via the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon. A subsequent intramolecular SN2 reaction forms the epoxide ring.[6]

Generalized Darzens Condensation Workflow

Caption: Generalized workflow for the Darzens Glycidic Ester Condensation.

The yield and diastereoselectivity of the Darzens condensation are influenced by the choice of base, solvent, and the structure of the carbonyl compound.

| Carbonyl Compound | Base | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Benzaldehyde (B42025) | PsTEAC / KOH | THF | 82 | 6.5:1 | [1] |

| Benzaldehyde | THAB / KOH | THF | 83 | 1:6.7 | [1] |

| Benzaldehyde | PSCNC / KOH | Acetonitrile | 92 | - | [1] |

| Cyclohexanone | Sodium Ethoxide | Xylene | 50 | - | [7] |

| Cyclohexanone | Sodium Ethoxide | - | 65 | - | [7] |

| Cyclohexanone | Potassium tert-butoxide | tert-Butyl alcohol | 83-95 | - | [7] |

| 4-Bromobenzaldehyde | P1-t-Bu | Acetonitrile | 98 | 55:45 | [8] |

| 4-Chlorobenzaldehyde | P1-t-Bu | Acetonitrile | 92 | 55:45 | [8] |

| Benzaldehyde | P1-t-Bu | Acetonitrile | 83 | 60:40 | [8] |

This protocol is a representative example of the Darzens condensation.[4]

-

Preparation of Base: A solution of sodium ethoxide is prepared in absolute ether within a flask equipped with a dropping funnel and a condenser.

-

Addition of Reactants: A mixture of freshly distilled benzaldehyde and this compound is added dropwise to the stirred suspension of sodium ethoxide. The temperature is maintained between 0 and 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

Work-up: The mixture is then poured into ice-cold water. The ethereal layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester is then purified by distillation under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[9] this compound can serve as the electrophile in this reaction, although the ester functionality may be hydrolyzed under the reaction conditions if not carefully controlled. A more common application involves the use of chloroacetic acid with a phenoxide, followed by esterification, or direct use of this compound with careful selection of reaction conditions to preserve the ester.